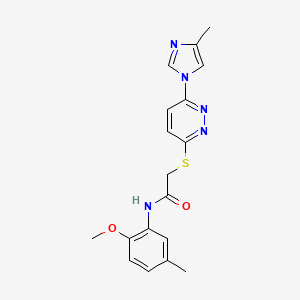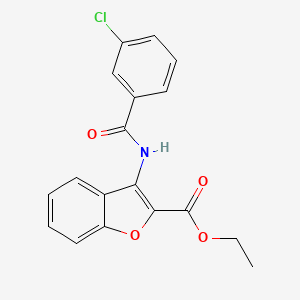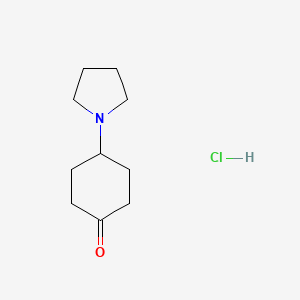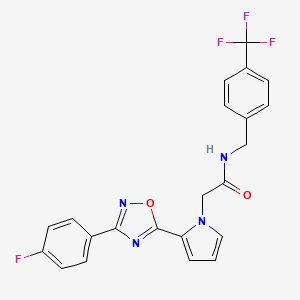
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They act against a broad spectrum of microorganisms, including bacteria and fungi. For instance, thiazole compounds have been tested against pathogens like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger . The presence of the 4-nitrobenzenesulfonamide moiety could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Anticancer and Cytotoxic Effects
The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Some thiazole derivatives have shown cytotoxic activity against human tumor cell lines . The specific compound could be explored for its efficacy in inhibiting cancer cell growth, given the structural similarity to other biologically active thiazoles.
Anti-inflammatory Properties
Thiazoles are known to exhibit anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory diseases. The compound’s structure suggests potential use in the development of anti-inflammatory medications, which could help in managing conditions like arthritis and asthma .
Antiviral Applications
Thiazole derivatives have been identified as potent antiviral agents. They can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication. Research into the antiviral capabilities of this compound could lead to new treatments for viral infections .
Neuroprotective Potential
The neuroprotective activity of thiazole compounds is another area of interest. They may play a role in protecting neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier could be advantageous in treating neurodegenerative disorders .
Antidiabetic Activity
Thiazole derivatives have been investigated for their potential in treating diabetes. They may affect glucose metabolism or insulin sensitivity, offering a new approach to managing diabetes. The compound could be studied for its antidiabetic properties, providing a new avenue for diabetes research .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c18-13-3-1-12(2-4-13)17-20-14(11-26-17)9-10-19-27(24,25)16-7-5-15(6-8-16)21(22)23/h1-8,11,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJUNYZTFXBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)


![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2860315.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)
![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide](/img/structure/B2860325.png)
